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Compound of Interest

Compound Name: Z-Tyr-Lys-Arg-pNA

Cat. No.: B12387806

Topic: Application of Z-Tyr-Lys-Arg-pNA in Peptide and Protease Research Audience:
Researchers, scientists, and drug development professionals.

Introduction

Z-Tyr-Lys-Arg-pNA (Na-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic
chromogenic substrate, pivotal for the kinetic analysis of serine proteases. While not used as a
building block in peptide synthesis, it is an indispensable tool for researchers in peptide-related
drug discovery and enzymology. Its primary application lies in the quantitative measurement of
enzyme activity, particularly for trypsin-like proteases that specifically cleave peptide bonds at
the carboxyl side of arginine and lysine residues.[1]

The utility of Z-Tyr-Lys-Arg-pNA stems from its specific three-amino-acid sequence which is
recognized by certain proteases. Upon enzymatic cleavage at the Arginine-pNA bond, the
colorless substrate releases the yellow-colored p-nitroaniline (pNA) molecule.[2] The rate of
pPNA release, which can be monitored spectrophotometrically by measuring the increase in
absorbance at 405 nm, is directly proportional to the enzymatic activity.[3][4] This principle
allows for sensitive and continuous monitoring of enzyme kinetics, making it ideal for high-
throughput screening of enzyme inhibitors and for characterizing enzyme function.

Principle of Action

The fundamental mechanism involves a protease-catalyzed hydrolysis reaction. The target
enzyme recognizes the specific peptide sequence (Tyr-Lys-Arg) and cleaves the amide bond
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between the C-terminal arginine and the p-nitroaniline group. This reaction liberates free pNA,
which exhibits a strong absorbance at 405 nm.

Z-Tyr-Lys-Arg-pNA
(Colorless Substrate)

Recognition & Binding

Hydrolysis

Z-Tyr-Lys-Arg-OH + p-Nitroaniline (pNA)
(Cleaved Peptide)  (Yellow Product)

Detection

Click to download full resolution via product page

Caption: Enzymatic cleavage of Z-Tyr-Lys-Arg-pNA by a protease releases p-nitroaniline
(PNA), a yellow chromophore.

Key Applications

o Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten
constant (Km) and maximal velocity (Vmax) for various proteases.[5]

e Drug Discovery: High-throughput screening (HTS) of compound libraries to identify potential
protease inhibitors.

» Protease Characterization: Studying the substrate specificity and activity of newly discovered
or purified proteases.[6][7]
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e Quality Control: Assessing the activity of protease preparations used in various
biotechnological and research applications, such as in cell culture or protein digestion.[1]

Quantitative Data Summary

The following table summarizes typical parameters for an enzymatic assay using Z-Tyr-Lys-
Arg-pNA. Note that optimal conditions can vary depending on the specific enzyme and buffer

system used.
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Parameter Typical Value Notes

) ) ) Substrate is cleaved by
o Trypsin, Hepsin, Plasmin, .
Enzyme Specificity o proteases recognizing Arg at
Kallikrein, etc.[8][9] -
the P1 position.

Should ideally be around the
Substrate Concentration 0.1-2mM Km value for accurate kinetic

studies.

The peak absorbance

wavelength for the released p-
Wavelength (Amax) 405 nm ) N

nitroaniline (pNA) product.[3]

[10]

For pNA at 405 nm under
standard assay conditions (pH
7.5-8.5). Varies slightly with
pH.

Molar Extinction Coeff. ~10,500 M—icm™!

Corresponds to the optimal pH
Optimal pH Range 75-8.5 for most trypsin-like serine

proteases.

Should be kept constant
throughout the experiment. 37

Assay Temperature 25°Cor37°C ] ) o
°C often yields higher activity.

[3]

Substrate is typically dissolved
in an organic solvent to create

Solvent for Stock DMSO, DMF, or Ethanol ]
a concentrated stock solution.

[2]

Experimental Protocols
Protocol 1: Standard Protease Activity Assay

This protocol provides a general method for determining the activity of a protease, such as
trypsin, using Z-Tyr-Lys-Arg-pNA in a 96-well plate format.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://academic.oup.com/peds/article/25/3/127/1496546
https://pubmed.ncbi.nlm.nih.gov/146272/
https://www.abcam.cn/ps/products/102/ab102531/documents/Trypsin-Activity-Assay-protocol-book-v12d-ab102531%20(website).pdf
https://www.echelon-inc.com/product/z-tyr-val-ala-asp-pna-caspase-substrate-colorimetric/
https://www.abcam.cn/ps/products/102/ab102531/documents/Trypsin-Activity-Assay-protocol-book-v12d-ab102531%20(website).pdf
https://www.chondrex.com/documents/3043-Trypsin-Assay.pdf
https://www.benchchem.com/product/b12387806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

Z-Tyr-Lys-Arg-pNA substrate

Purified protease (e.g., Trypsin)

Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, containing 20 mM CacClz)

DMSO (for dissolving the substrate)

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

e Prepare Substrate Stock Solution: Dissolve Z-Tyr-Lys-Arg-pNA in DMSO to a concentration
of 20 mM. Store this stock solution at -20°C.[6]

» Prepare Working Solutions:

o Substrate Working Solution: Dilute the 20 mM stock solution in Assay Buffer to the desired
final concentration (e.g., 1 mM). Prepare enough for all wells.

o Enzyme Working Solution: Prepare a series of dilutions of the protease in cold Assay
Buffer. The optimal concentration should be determined empirically to ensure a linear
reaction rate for at least 10-15 minutes.

e Set up the Assay Plate:

o Test Wells: Add 50 pL of Assay Buffer and 25 pL of the Enzyme Working Solution.

o Negative Control (No Enzyme) Wells: Add 75 uL of Assay Buffer.

o Substrate Control (No Enzyme) Wells: Add 50 pL of Assay Buffer.

« Initiate the Reaction: Add 25 pL of the Substrate Working Solution to all wells to start the
reaction. The total volume should be 100 pL.
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 Incubate and Measure: Immediately place the plate in a microplate reader pre-set to 37°C.
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).[3]

o Data Analysis:

o Calculate the rate of reaction (Vo) by determining the slope of the linear portion of the
absorbance vs. time curve (AOD/min).

o Convert the rate from AOD/min to umol/min using the Beer-Lambert law:
= Activity (umol/min) = (AOD/min * Total Volume) / (¢ * Path Length)

» Where ¢ is the molar extinction coefficient of pNA (~10,500 M~cm~1) and the path
length is typically ~0.2-0.3 cm for a 100 pL volume in a 96-well plate.

Protocol 2: Screening for Protease Inhibitors

This protocol outlines a method for testing the efficacy of potential inhibitors against a target

protease.

Materials:

e Same as Protocol 1

e Potential inhibitor compounds dissolved in DMSO
Procedure:

o Prepare Reagents: Prepare Substrate and Enzyme working solutions as described in
Protocol 1. The enzyme concentration should be chosen to give a robust signal in the
absence of an inhibitor.

e Set up the Assay Plate:

o Test Wells: Add 50 pL of Enzyme Working Solution and 10 pL of the inhibitor compound at
various concentrations.
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o Positive Control (No Inhibitor) Wells: Add 50 pL of Enzyme Working Solution and 10 pL of
DMSO (inhibitor vehicle).

o Negative Control (No Enzyme) Wells: Add 60 uL of Assay Buffer.

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to
allow the inhibitor to bind to the enzyme.

Initiate Reaction: Add 40 pL of the Substrate Working Solution to all wells to start the
enzymatic reaction.

Measure and Analyze: Measure the reaction rate as described in Protocol 1.
Calculate Percent Inhibition:
o % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

o Plot % Inhibition against the logarithm of the inhibitor concentration to determine the ICso
value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Caption: Workflow for a typical protease inhibitor screening assay using a chromogenic
substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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